molecular formula C18H15ClN2O2 B2552963 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 882231-91-6

3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2552963
CAS No.: 882231-91-6
M. Wt: 326.78
InChI Key: BCRFGADBBIQOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a chloro-ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester in the presence of a phenyl group. The chloro-ethoxyphenyl moiety is then introduced through a substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: Research has indicated that 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde may have therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications, including the creation of novel polymers and coatings.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • 3-(3-Chloro-4-ethoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

  • 3-(3-Chloro-4-ethoxyphenyl)-1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde

Uniqueness: 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRFGADBBIQOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.